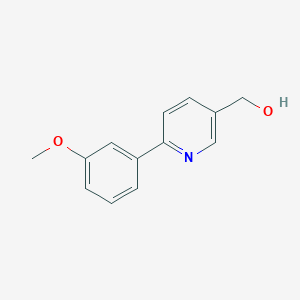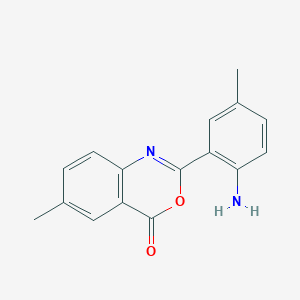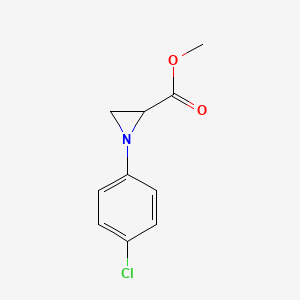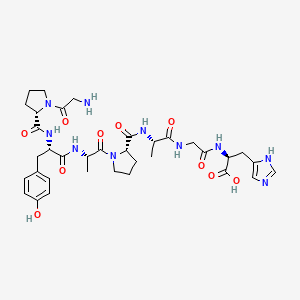![molecular formula C25H26N2Si B12614784 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole CAS No. 920984-32-3](/img/structure/B12614784.png)
3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole is an organosilicon compound that features a pyrazole ring substituted with a tert-butyl(diphenyl)silyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the tert-Butyl(diphenyl)silyl Group: The tert-butyl(diphenyl)silyl group can be introduced using tert-butyl(diphenyl)silyl chloride in the presence of a base such as pyridine or imidazole.
Substitution with the Phenyl Group: The phenyl group can be introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can be substituted with other groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Phenyl halides in the presence of a catalyst such as palladium on carbon.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability under acidic conditions.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug design.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole involves its interaction with molecular targets through its silyl and phenyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. The pyrazole ring can participate in various interactions, including hydrogen bonding and π-π stacking, which can affect its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldiphenylsilyl chloride: Used as a silylating reagent for the protection of alcohols.
tert-Butyldimethylsilyl chloride: Another silylating reagent with similar applications but different steric properties.
tert-Butyldiphenylsilyl trifluoromethanesulfonate:
Uniqueness
3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole is unique due to the combination of the pyrazole ring and the tert-butyl(diphenyl)silyl group. This combination provides a balance of stability and reactivity, making it a valuable compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
920984-32-3 |
|---|---|
Molekularformel |
C25H26N2Si |
Molekulargewicht |
382.6 g/mol |
IUPAC-Name |
tert-butyl-diphenyl-(1-phenylpyrazol-3-yl)silane |
InChI |
InChI=1S/C25H26N2Si/c1-25(2,3)28(22-15-9-5-10-16-22,23-17-11-6-12-18-23)24-19-20-27(26-24)21-13-7-4-8-14-21/h4-20H,1-3H3 |
InChI-Schlüssel |
DKABXCGTGZGQFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=NN(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-hexylphenyl)methanimine](/img/structure/B12614709.png)
![3-[(Dodecylamino)sulfinyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12614716.png)


![1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12614750.png)


![2-{[(4-Fluorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12614783.png)
![2,3-Pyrazinedicarbonitrile, 5,6-bis[4-(dimethylamino)phenyl]-](/img/structure/B12614787.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)

![2-[Hydroxy(phenyl)methyl]-1-(trimethylsilyl)pent-1-en-3-one](/img/structure/B12614799.png)
